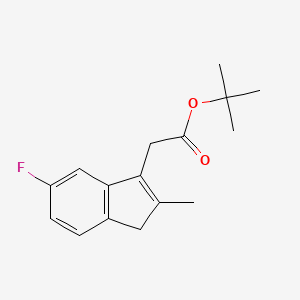
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a tert-butyl ester group attached to the indene ring system, which is further substituted with a fluorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene, which is obtained through a series of reactions involving fluorination and methylation of indene.
Esterification: The key step in the synthesis is the esterification of 5-fluoro-2-methyl-1H-indene with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methyl-1H-indene-3-carboxylic acid.
Reduction: Formation of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)methanol.
Substitution: Formation of 5-substituted-2-methyl-1H-indene derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of indene derivatives with biological targets.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The presence of the fluorine atom and the ester group enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (5-fluoro-1H-indol-3-yl)acetate
- tert-Butyl (5-chloro-2-methyl-1H-inden-3-yl)acetate
- tert-Butyl (5-bromo-2-methyl-1H-inden-3-yl)acetate
Uniqueness
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogen-substituted derivatives
Propiedades
Número CAS |
53496-81-4 |
|---|---|
Fórmula molecular |
C16H19FO2 |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C16H19FO2/c1-10-7-11-5-6-12(17)8-14(11)13(10)9-15(18)19-16(2,3)4/h5-6,8H,7,9H2,1-4H3 |
Clave InChI |
PRVDXLRCRNBWFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


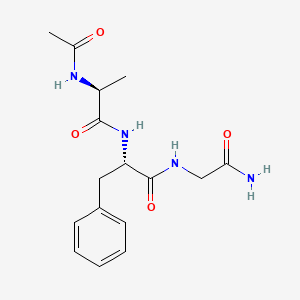

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
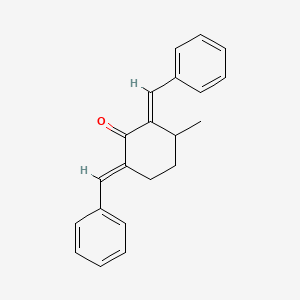
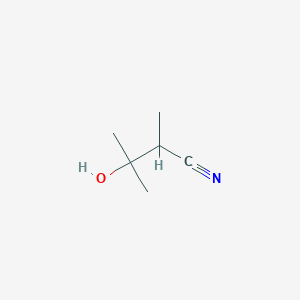
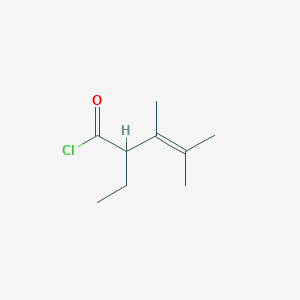
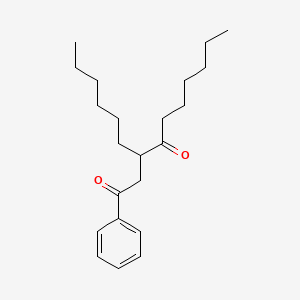

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
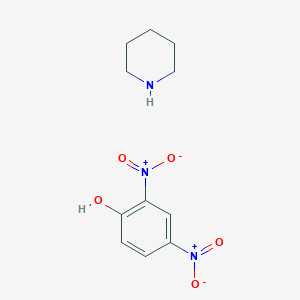

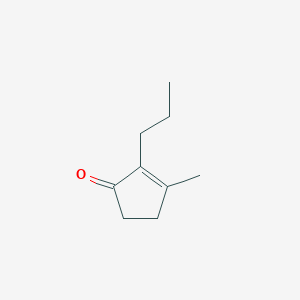
![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
